molecular formula C10H11NO B1683683 Tryptophol CAS No. 526-55-6

Tryptophol

Cat. No. B1683683
CAS RN: 526-55-6
M. Wt: 161.2 g/mol
InChI Key: MBBOMCVGYCRMEA-UHFFFAOYSA-N
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Patent
US04062869

Procedure details

To a stirred suspension of isopropyl 3-indolylglyoxylate (46.4 g.) in isopropanol (500 ml.), lithium borohydride (13.1 g.) was added in small portions. The resulting solution was heated to reflux and stirred for 5 hours then cooled and diluted with water (2 l.). The mixture was acidified with hydrochloric acid and the product extracted into dichloromethane. The extract was washed with sodium carbonate solution then with water and the solvent was evaporated under reduced pressure to give an oil which was crystallised from toluene (50 ml.). The crude product was a red-brown powder, yield 25.0 g. (78%). This was distilled at 0.5 - 1mm. pressure and the distillate crystallised from toluene (100 ml.), giving 3-(2-hydroxyethyl)indole as white crystals, mp. 57°-59°. Yield 20.7g(64.5%)
Name
isopropyl 3-indolylglyoxylate
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10](=O)[C:11](OC(C)C)=[O:12])=[CH:2]1.[BH4-].[Li+].Cl>C(O)(C)C.O>[OH:12][CH2:11][CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
isopropyl 3-indolylglyoxylate
Quantity
46.4 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)OC(C)C)=O
Name
Quantity
13.1 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
EXTRACTION
Type
EXTRACTION
Details
the product extracted into dichloromethane
WASH
Type
WASH
Details
The extract was washed with sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
with water and the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was crystallised from toluene (50 ml.)
DISTILLATION
Type
DISTILLATION
Details
This was distilled at 0.5 - 1mm
CUSTOM
Type
CUSTOM
Details
pressure and the distillate crystallised from toluene (100 ml.)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.